罗氟司特-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

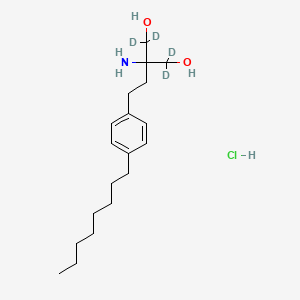

罗氟司特-d4 是罗氟司特的氘代形式,罗氟司特是一种选择性磷酸二酯酶-4 抑制剂。 该化合物主要用作内部标准,用于在各种分析方法中定量罗氟司特,例如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 。this compound 中的氘原子提供稳定的同位素标记,使其在药代动力学和代谢研究中发挥作用。

科学研究应用

罗氟司特-d4 有几个科学研究应用,包括:

药代动力学研究: 用作生物样本中罗氟司特定量的内标,以研究其药代动力学和代谢.

作用机制

罗氟司特-d4 与罗氟司特一样,抑制磷酸二酯酶-4,这种酶负责分解环腺苷一磷酸 (cAMP)。通过抑制这种酶,this compound 提高细胞内 cAMP 水平,从而产生抗炎作用。 这种机制涉及抑制肿瘤坏死因子-α和白介素等促炎介质 .

类似化合物:

罗氟司特: 非氘代形式,用于治疗慢性阻塞性肺病和其他炎症性疾病.

罗氟司特 N-氧化物: 罗氟司特的活性代谢物,它也抑制磷酸二酯酶-4.

独特之处: this compound 由于其氘标记而独一无二,这提供了稳定性并允许在分析方法中进行精确定量。 这使得它在药代动力学和代谢研究中特别有价值,在这些研究中,对罗氟司特的准确测量至关重要 .

生化分析

Biochemical Properties

Roflumilast-d4 interacts with PDE4, which is expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The resultant increase in intracellular cAMP induced by Roflumilast-d4’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Cellular Effects

Roflumilast-d4 has been shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation in BV-2 cells . It also significantly reduced TNF-α, interleukin-1β (IL-1β), and IL-6 levels in plasma and brain tissues .

Molecular Mechanism

Roflumilast-d4 and its active metabolite (roflumilast N-oxide) inhibit PDE4, leading to an accumulation of intracellular cyclic AMP .

Temporal Effects in Laboratory Settings

In a study defining the pharmacokinetic profile of Roflumilast delivered topically, it was found that the bioavailability of Roflumilast cream 0.3% after topical administration was 1.5% . The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 .

Dosage Effects in Animal Models

In animal models of tuberculosis, Roflumilast-d4 displayed bronchodilatory activity and dose-dependently attenuated allergen-induced bronchoconstriction . In a study of diabetic nephropathy in rats, Roflumilast-d4 manifested a potential role as a renoprotective agent .

Metabolic Pathways

Roflumilast-d4 is involved in the cAMP metabolic pathway, where it inhibits the PDE4 enzyme, leading to an increase in intracellular cAMP . This increase in cAMP is thought to mediate the disease-modifying effects of Roflumilast-d4 .

Transport and Distribution

Given its role as a PDE4 inhibitor, it is likely to be distributed wherever PDE4 is expressed, including immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .

准备方法

合成路线和反应条件: 罗氟司特-d4 由 4-二氟甲氧基-3-羟基苯甲醛和溴甲基环丙烷通过一系列反应合成,包括 O-烷基化、氧化和 N-酰化 。关键步骤包括:

O-烷基化: 此步骤涉及在碱(如氢氧化钠)存在下,4-二氟甲氧基-3-羟基苯甲醛与溴甲基环丙烷反应。

氧化: 然后将中间产物氧化以形成相应的羧酸。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 在 N-酰化步骤中,使用氢氧化钠作为碱,这是首选,因为它与其他碱(如氢化钠或叔丁醇钾)相比,具有经济优势且易于操作 .

化学反应分析

反应类型: 罗氟司特-d4 经历各种化学反应,包括:

氧化: 将中间体转化为羧酸。

取代: 与 3,5-二氯吡啶-4-胺发生 N-酰化反应。

常用试剂和条件:

碱: 氢氧化钠、氢化钠、叔丁醇钾。

溶剂: N,N-二甲基甲酰胺 (DMF)、乙醇、丙酮。

相似化合物的比较

Roflumilast: The non-deuterated form, used for the treatment of chronic obstructive pulmonary disease and other inflammatory conditions.

Roflumilast N-oxide: The active metabolite of roflumilast, which also inhibits phosphodiesterase-4.

Uniqueness: Roflumilast-d4 is unique due to its deuterium labeling, which provides stability and allows for precise quantification in analytical methods. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of roflumilast is crucial .

属性

IUPAC Name |

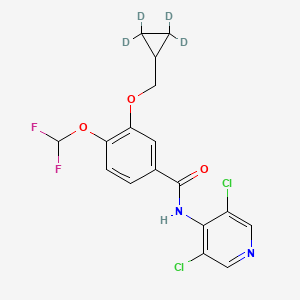

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBXUUTURYVHR-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Erythromycin-[13C,d3]](/img/structure/B602456.png)